molecular formula C12H17Cl2NO B3024986 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-37-2

4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Cat. No. B3024986
CAS RN: 614731-37-2
M. Wt: 262.17 g/mol
InChI Key: BCIBZDPCIXKHCC-UHFFFAOYSA-N
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Description

“4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It is used in various chemical reactions and has a molecular weight of 262.18 .


Molecular Structure Analysis

The InChI code for “4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride” is 1S/C12H16ClNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride” has a molecular weight of 262.18 . The compound is solid in form . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available at the moment.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride often involves multi-step chemical reactions that yield structurally complex piperidines. For instance, the formation of 4-chloropiperidines from homoallylic amines via a protic acid-assisted Aza-Pummerer approach demonstrates the versatility of piperidine synthesis. This method uses HCl·DMPU to induce the formation of (thiomethyl)methyl carbenium ion from DMSO, showcasing an environmentally benign alternative for piperidine formation with a broad substrate scope and high functional group tolerance (Ebule et al., 2019).

Structural Analysis and Molecular Interactions

Detailed structural analysis of related piperidine compounds reveals their conformational stability and potential for intermolecular interactions. For example, the analysis of 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime provided insights into the chair conformation of the piperidin-4-one ring and the orientation of substituents, which are crucial for understanding the molecular assembly and interaction in crystals (Park et al., 2012).

Applications in Medicinal Chemistry

In medicinal chemistry, the structural motifs of piperidine derivatives are frequently explored for their biological activity. For instance, synthetic efforts to create bacteriochlorins with integral spiro-piperidine motifs aimed at tailoring the spectral properties for potential use in photodynamic therapy. These designs allow for nitrogen derivatization of the spiro-piperidine unit, providing a novel approach for creating near-infrared absorbers with tailored polarity (Reddy et al., 2013).

Advanced Materials and Molecular Docking

Piperidine derivatives are also investigated for their potential in materials science and molecular docking studies. The synthesis and characterization of compounds like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one and its analysis through DFT calculations, Hirshfeld surface analysis, and molecular docking against proteins highlight the multifaceted applications of these compounds in understanding molecular interactions and designing new materials with specific properties (Arulraj et al., 2020).

Safety And Hazards

The compound is classified as an irritant . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, and eye/face protection .

properties

IUPAC Name

4-[(2-chlorophenoxy)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIBZDPCIXKHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589362
Record name 4-[(2-Chlorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

CAS RN

614731-37-2
Record name 4-[(2-Chlorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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